molecular formula C14H15N3O B4855382 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone

1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone

Cat. No.: B4855382
M. Wt: 241.29 g/mol
InChI Key: MGXMWSLZHFSKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone is a chemical compound with the molecular formula C14H15N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone typically involves the reaction of 2-amino-4-methylpyrimidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the benzyl chloride, resulting in the formation of the benzylamino derivative. This intermediate is then reacted with acetyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylamino-4-methylpyridine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Biological Activity

1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}

This compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Research indicates that compounds containing pyrimidine moieties often exhibit significant antitumor activity. For instance, derivatives of pyrimidines have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. A study highlighted the synthesis of various pyrimidine analogs, demonstrating their effectiveness against different cancer cell lines, suggesting potential applications for this compound in oncology .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been extensively studied. This compound has shown promising results against various bacterial strains. In vitro assays indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, thus positioning it as a candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example, some studies suggest that the compound may interfere with the dihydrofolate reductase enzyme, which is crucial for nucleotide synthesis in rapidly dividing cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell growth in vitro
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionPotential inhibition of dihydrofolate reductase

Case Study: Antitumor Efficacy

In a recent study, a series of pyrimidine derivatives were evaluated for their antitumor efficacy against human cancer cell lines. Among these, this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer agent .

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of pyrimidine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it significantly inhibited bacterial growth at low concentrations, indicating its potential use in treating bacterial infections .

Properties

IUPAC Name

1-[2-(benzylamino)-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-13(11(2)18)9-16-14(17-10)15-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXMWSLZHFSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.